Jak-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H30FN7O2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34) |
InChI Key |
OJWUERASKIACOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Jak-IN-20: A Potent Pan-Janus Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor. With a robust inhibitory profile against JAK1, JAK2, and JAK3, it serves as a valuable tool for research into the JAK-STAT signaling pathway and its role in various pathological conditions, particularly inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C28H30FN7O2 and a molecular weight of 515.58 g/mol .[1] Its structure is characterized by a fluoro-substituted phenyl ring linked to a pyrimidine core, which in turn is connected to a substituted phenyl ring containing a piperidinyl-morpholine moiety.
Chemical Identifiers:
-
IUPAC Name: 4-(4-(4-(morpholinomethyl)piperidin-1-yl)phenylamino)-6-(3-fluorophenyl)pyrimidine-5-carbonitrile
-
SMILES String: O=C(NCC#N)C1=CC=C(C2=NC(NC3=CC=C(N4CCC(N5CCOCC5)CC4)C=C3)=NC=C2F)C=C1[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is critical for its application in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C28H30FN7O2 | [3] |
| Molecular Weight | 515.58 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Information not publicly available. It is recommended to test solubility in common solvents such as DMSO and ethanol. | |
| pKa | Information not publicly available. | |
| logP | Information not publicly available. |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These non-receptor tyrosine kinases are essential for the signal transduction of numerous cytokines and growth factors that play pivotal roles in immunity and inflammation.[4][5][6]
The binding of a cytokine to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory and immune responses.[7][8]
By inhibiting the catalytic activity of JAKs, this compound blocks this phosphorylation cascade, thereby preventing the downstream signaling of a wide range of pro-inflammatory cytokines.[4][5][6]
References
- 1. WO2011028864A1 - Jak2 inhibitors and their use for the treatment of myeloproliferative diseases and cancer - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhaled Pan-JAK Inhibitor, LAS194046, Reduces Allergen-Induced Airway Inflammation, Late Asthmatic Response, and pSTAT Activation in Brown Norway Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors [frontiersin.org]
Jak-IN-20: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor. It demonstrates significant inhibitory activity against key members of the JAK family, which are critical mediators of cytokine signaling and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, based on its known inhibitory profile against JAK1, JAK2, and JAK3. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of JAK family kinases. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. In their unphosphorylated state, STATs remain inactive in the cytoplasm. By blocking this crucial step, this compound effectively abrogates the downstream signaling cascade initiated by a multitude of cytokines and growth factors, thereby modulating the expression of genes involved in inflammation, immunity, and cell proliferation.
Data Presentation: In Vitro Inhibitory Activity of this compound
The primary quantitative data available for this compound delineates its potent inhibitory activity against JAK1, JAK2, and JAK3 in cell-free assays.
| Target Kinase | IC50 (nM) |
| JAK1 | 7 |
| JAK2 | 5 |
| JAK3 | 14 |
Data sourced from MedChemExpress.[1][2][3][4][5][6][7][8][9]
Downstream Signaling Pathways
The inhibition of JAK1, JAK2, and JAK3 by this compound has profound effects on multiple downstream signaling pathways that are crucial for cellular function, particularly in the immune system.
The Canonical JAK/STAT Pathway
The primary consequence of this compound activity is the disruption of the canonical JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the subsequent trans-activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription. This compound's inhibition of JAKs directly prevents the phosphorylation of STATs, thus halting this entire signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments to investigate the downstream effects of this compound are provided below.
Western Blotting for Phospho-STAT Analysis
Objective: To determine the effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705) and total STAT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative PCR (qPCR) for Target Gene Expression Analysis
Objective: To measure the effect of this compound on the transcription of STAT target genes.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for Western blotting, but extend the cytokine stimulation time to 4-6 hours to allow for gene transcription.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) (e.g., SOCS3, BCL2L1), and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualization: Experimental Workflow
Conclusion
This compound is a potent pan-JAK inhibitor that effectively targets JAK1, JAK2, and JAK3. Its primary mechanism of action involves the blockade of the JAK-STAT signaling pathway, a central node in immune regulation. The in-depth understanding of its downstream effects, which can be elucidated using the experimental protocols outlined in this guide, is crucial for its continued development as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. Further research into the broader cellular consequences of this compound, including its effects on other signaling pathways and its long-term impact on cellular function, will be essential for a comprehensive evaluation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Impact of JAK Inhibitors on STAT Phosphorylation
To the intended audience of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the mechanism of action of Janus kinase (JAK) inhibitors on Signal Transducer and Activator of Transcription (STAT) phosphorylation. Due to the absence of publicly available scientific literature or data for a compound specifically named "Jak-IN-20," this guide will focus on the well-characterized, FDA-approved JAK inhibitor, Tofacitinib, as a representative example to illustrate the core principles and experimental methodologies requested.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to transmit signals from the cell surface to the nucleus, regulating genes involved in immunity, inflammation, hematopoiesis, and cell growth.[1][2] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]
Upon ligand binding, the receptor dimerizes, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4][5] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[1]
Mechanism of Action of Tofacitinib
Tofacitinib is a small molecule inhibitor that targets the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of these kinases.[4] By inhibiting JAK activity, Tofacitinib effectively blocks the downstream phosphorylation and activation of STAT proteins, which in turn suppresses the signaling of various pro-inflammatory cytokines.[4]
JAK Selectivity Profile of Tofacitinib
The selectivity of a JAK inhibitor for different JAK isoforms is a critical determinant of its biological effects and safety profile.[6][7][8] Tofacitinib exhibits a degree of selectivity for different JAK family members, which has been characterized in various enzymatic and cellular assays.
| JAK Isoform | Tofacitinib IC50 (nM) - Enzymatic Assay | Fold Selectivity vs. JAK1 |
| JAK1 | 1.8 | 1 |
| JAK2 | 20 | 11.1 |
| JAK3 | 1.0 | 0.6 |
| TYK2 | 95 | 52.8 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in a cell-free system. Lower IC50 values indicate greater potency. Data is compiled from publicly available sources and may vary slightly between different studies.[9][10]
Quantitative Effect of Tofacitinib on STAT Phosphorylation
The inhibitory effect of Tofacitinib on STAT phosphorylation is typically quantified by measuring the reduction in cytokine-induced phosphorylated STAT (pSTAT) levels in various cell types. The half-maximal inhibitory concentration (IC50) is a key metric used to represent the potency of the inhibitor in a cellular context.
| Cytokine Stimulus | STAT Pathway | Cell Type | Tofacitinib IC50 (nM) for pSTAT Inhibition |
| Interleukin-6 (IL-6) | pSTAT3 (JAK1/JAK2) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | 48 |
| Interferon-alpha (IFN-α) | pSTAT1 (JAK1/TYK2) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 112 |
| Interleukin-2 (IL-2) | pSTAT5 (JAK1/JAK3) | Human T-cells | 56 |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | pSTAT5 (JAK2) | Human Monocytes | 400 |
Note: These values are representative and can vary depending on the specific experimental conditions, cell type, and cytokine concentration used. Data is synthesized from various published studies.[11]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.[12]
-
Biotinylated peptide substrate.[12]
-
ATP.[12]
-
Tofacitinib or other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 1 mM DTT).
-
Stop solution (e.g., EDTA).
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for colorimetric detection, or time-resolved fluorescence resonance energy transfer (TR-FRET) reagents).[12]
Procedure:
-
Prepare serial dilutions of Tofacitinib.
-
In a microplate, add the assay buffer, purified JAK enzyme, and the peptide substrate.
-
Add the Tofacitinib dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each Tofacitinib concentration and determine the IC50 value using non-linear regression analysis.
Cellular STAT Phosphorylation Assay (Phospho-flow Cytometry)
This method quantifies the level of phosphorylated STAT proteins within specific cell populations in response to cytokine stimulation and inhibitor treatment.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokine for stimulation (e.g., IL-6, IFN-α).
-
Tofacitinib or other test compounds.
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells).
-
Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3).
-
Flow cytometer.
Procedure:
-
Pre-incubate the cells with serial dilutions of Tofacitinib for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with antibodies against cell surface markers and the intracellular phospho-STAT.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.
Mandatory Visualizations
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Workflow for a cellular STAT phosphorylation assay using flow cytometry.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Janus Kinase (JAK) for Fighting Diseases: The Research of JAK Inhibitor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK-STAT Pathway at Twenty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bindingdb.org]
The Discovery and Development of Jak-IN-20: A Pan-JAK Inhibitor for Research
Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor that has demonstrated significant anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as immunity, proliferation, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, making JAKs attractive therapeutic targets. Pan-JAK inhibitors, which target multiple members of the JAK family, have the potential to modulate a broad range of cytokine-mediated signaling.
Discovery and Preclinical Profile of this compound
The specific origins of the discovery of this compound, including the lead identification and optimization process, are not extensively detailed in publicly available scientific literature. It is primarily available as a research chemical. However, its potent inhibitory activity and favorable pharmacokinetic profile have been characterized.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of multiple JAK isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against the key JAK enzymes are summarized in the table below.
| Target | IC50 (nM) |
| JAK1 | 7 |
| JAK2 | 5 |
| JAK3 | 14 |
| Data sourced from commercial supplier information.[1] |
This profile indicates that this compound is a pan-JAK inhibitor with low nanomolar potency against JAK1, JAK2, and JAK3.[1]
In Vivo Efficacy and Pharmacokinetics
Preclinical evaluation of this compound in animal models has highlighted its anti-inflammatory properties and excellent oral bioavailability.
Pharmacokinetic Profile in Rats:
Studies in female Sprague Dawley rats have demonstrated the favorable pharmacokinetic properties of this compound.[1]
| Parameter | Value | Dose and Administration |
| Oral Bioavailability | 100% | 3 mg/kg (p.o.) vs. 1 mg/kg (i.v.) |
| p.o. = oral administration; i.v. = intravenous administration.[1] |
The compound exhibits fast oral absorption, high plasma exposure, and an extended half-life in rats.[1]
Anti-Inflammatory Activity:
In a rat model of inflammation, oral administration of this compound at a dose of 10 mg/kg once daily for three days resulted in a discernible anti-inflammatory effect.[1]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses. By inhibiting JAKs, this compound blocks this signaling cascade.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocols for the discovery and characterization of this compound are not publicly available, this section outlines general methodologies commonly employed in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against JAK enzymes.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP analog. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant JAK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay (General Protocol)
Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Principle: This assay typically uses a cell line that expresses the relevant cytokine receptors and measures the level of phosphorylated STAT (pSTAT) via methods like Western blotting, flow cytometry, or ELISA following cytokine stimulation in the presence of the inhibitor.
Materials:
-
A suitable cell line (e.g., human whole blood, primary T-cells, or a cell line like TF-1)
-
Cell culture medium
-
Cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or GM-CSF for JAK2)
-
Test compound (this compound)
-
Lysis buffer (for Western blot or ELISA) or fixation/permeabilization buffers (for flow cytometry)
-
Primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5)
-
Secondary antibody (HRP-conjugated for Western blot/ELISA or fluorophore-conjugated for flow cytometry)
-
Detection reagents
Procedure (Flow Cytometry Example):
-
Culture the cells and pre-incubate with various concentrations of this compound for a specified time.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of pSTAT in different cell populations.
-
Determine the IC50 for the inhibition of STAT phosphorylation.
In Vivo Anti-Inflammatory Model (General Protocol - e.g., Adjuvant-Induced Arthritis in Rats)
Objective: To evaluate the in vivo efficacy of a compound in a model of inflammatory disease.
Principle: Adjuvant-induced arthritis (AIA) is a commonly used model for rheumatoid arthritis. Inflammation is induced by injecting an adjuvant, and the therapeutic effect of the test compound is assessed by measuring clinical signs of arthritis.
Materials:
-
Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Calipers for measuring paw swelling
Procedure:
-
Induce arthritis by a single intradermal injection of CFA at the base of the tail.
-
On a predetermined day post-adjuvant injection (e.g., day 8-10, upon the onset of clinical signs), randomize the animals into treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle orally once daily for a specified duration (e.g., 14 days).
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score based on erythema and swelling of the joints.
-
At the end of the study, animals may be euthanized for histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
Compare the clinical scores and paw volumes between the treated and vehicle control groups to determine the efficacy of this compound.
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical development of a JAK inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK-STAT pathway in various biological processes and disease models. Its characterization as a potent, orally bioavailable pan-JAK inhibitor with demonstrated anti-inflammatory effects in vivo makes it a compound of interest for further research in the field of inflammation and immunology. The provided general experimental protocols serve as a guide for researchers aiming to evaluate this compound or similar compounds in their own studies.
References
Methodological & Application
Application Notes and Protocols for Jak-IN-20 in Cell Culture
Introduction
Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor.[1] It demonstrates significant inhibitory activity against JAK1, JAK2, and JAK3, which are key enzymes in the JAK-STAT signaling pathway.[1] This pathway is a critical transducer of signals for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2][3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[6][7] this compound's mechanism of action involves competing with ATP for the catalytic binding site in the kinase domain of JAK proteins, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][8] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the JAK-STAT pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Inhibitory Potency (IC₅₀) of this compound The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC₅₀ (nM) |
| JAK1 | 7 |
| JAK2 | 5 |
| JAK3 | 14 |
| Data sourced from MedChemExpress.[1] |
Table 2: Solubility of this compound Proper dissolution is critical for accurate and reproducible experimental results.
| Solvent | Max Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | Slightly soluble in DMSO.[9] Prepare fresh or store as aliquots. |
| Ethanol | Insoluble | Not recommended as a primary solvent.[9] |
| Water | Insoluble | Not recommended as a primary solvent.[9] |
| It is recommended to first prepare a stock solution in DMSO. For aqueous-based assays, further dilution into cell culture media is required. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for cell culture treatment with this compound.
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare Stock Solution: Add the appropriate volume of DMSO to the powder to achieve a desired high-concentration stock (e.g., 10 mM or 50 mg/mL). For example, to make a 10 mM stock solution of this compound (Molecular Weight: 432.5 g/mol ), dissolve 4.325 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex vigorously and/or sonicate briefly in a water bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
This protocol outlines the general procedure for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.[10][11]
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 4.1)
-
Vehicle control (DMSO)
-
Optional: Cytokine for stimulation (e.g., IL-6, IFN-γ)
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).[12]
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be consistent across all conditions (including the vehicle control) and should not exceed a level toxic to the cells (generally ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of the inhibitor treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[13] The incubation time is dependent on the specific endpoint being measured.
-
Optional Cytokine Stimulation: If investigating the inhibition of cytokine-induced signaling, add the appropriate cytokine (e.g., 10-100 ng/mL of IL-6 or IFN-γ) to the culture medium for a short period (e.g., 15-30 minutes) before harvesting the cells for analysis.[14][15][16]
-
Harvesting and Analysis: After the incubation period, harvest the cells or cell lysates for downstream analysis as described in Protocol 4.3 or other relevant assays.
This protocol provides an example of a downstream assay to confirm the inhibitory activity of this compound on the JAK-STAT pathway by measuring the phosphorylation of a key STAT protein.
Materials:
-
Treated cells from Protocol 4.2
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Quantify Protein: Determine the protein concentration of each sample using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal protein loading.
Troubleshooting and Considerations
-
Cell Viability: Always perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a viability assay (e.g., MTT, CCK-8).[17][18]
-
Inhibitor Stability: this compound stock solutions should be stored properly in aliquots to prevent degradation from multiple freeze-thaw cycles.[1]
-
Off-Target Effects: As a pan-JAK inhibitor, this compound will inhibit multiple JAK family members. Consider using more selective inhibitors if investigating the role of a specific JAK isoform.
-
Experimental Controls: Always include a vehicle-only control (DMSO) and both positive (cytokine-stimulated) and negative (unstimulated) controls to ensure the observed effects are due to the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-20 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Jak-IN-20, a potent inhibitor of Janus kinases (JAKs), in experimental settings.
Product Information
-
Product Name: this compound
-
Mechanism of Action: A potent, orally available inhibitor of JAK1, JAK2, and JAK3.
-
Molecular Formula: C₂₈H₃₀FN₇O₂
-
Molecular Weight: 515.58 g/mol
-
Appearance: Solid
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table provides solubility information based on general characteristics of similar kinase inhibitors. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Solubility (Estimated) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL (~38.8 mM) | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. Not recommended for high-concentration stocks. |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Do not attempt to dissolve directly in PBS. |
Note: When diluting a DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Rapid dilution of a concentrated DMSO stock into aqueous buffer can cause precipitation.
Storage and Stability
-
Solid Form: Store at -20°C for long-term storage. It is stable for at least two years when stored properly.
-
Stock Solutions: Prepare concentrated stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored correctly, DMSO stock solutions are generally stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from various cytokine and growth factor receptors on the cell surface to the nucleus, where it modulates gene expression. The pathway is integral to cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1]
The key steps of the JAK-STAT pathway are as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites act as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thus blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. It is important to optimize these protocols for your specific cell type and experimental conditions.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW = 515.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out 5.16 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
General Protocol for a Cell-Based Assay (e.g., Inhibition of Cytokine-Induced STAT Phosphorylation)
This protocol provides a framework for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a cell line of interest.
Materials:
-
Cells of interest (e.g., a hematopoietic cell line that expresses the relevant cytokine receptors)
-
Complete cell culture medium
-
Serum-free medium
-
Cytokine of interest (e.g., IL-6, IFN-γ)
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-STAT, anti-total-STAT, and a loading control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
Serum Starvation: Once the cells have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours. This step reduces basal signaling pathway activation.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (including the vehicle control) and should not exceed 0.5%. Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the cytokine of interest to the wells to stimulate the JAK-STAT pathway. The optimal concentration and stimulation time should be determined empirically (e.g., 15-30 minutes).
-
Cell Lysis: After stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, and incubate on ice for 10-15 minutes.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the levels of phosphorylated STAT (p-STAT) and total STAT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blots. Normalize the p-STAT signal to the total STAT signal. Compare the p-STAT levels in the this compound-treated samples to the cytokine-stimulated vehicle control to determine the extent of inhibition.
Caption: A typical experimental workflow for a cell-based assay using this compound.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution into aqueous media, try a two-step dilution process. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume.
-
High Background Signaling: Ensure adequate serum starvation to reduce basal p-STAT levels.
-
No Inhibition Observed: Verify the activity of the cytokine and the responsiveness of the cell line. Confirm the concentration and integrity of the this compound stock solution.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is based on available data and should be used as a guide. Researchers should optimize conditions for their specific applications.
References
Application Notes and Protocols for Oral Administration of a Novel JAK Inhibitor (Jak-IN-20) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are central to immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the oral administration of Jak-IN-20, a novel investigational JAK inhibitor, in rodent models. The following protocols are based on established methodologies for similar small molecule JAK inhibitors and are intended to serve as a comprehensive guide for preclinical efficacy and pharmacokinetic studies.
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1]
Data Presentation
Table 1: Exemplary Dosing Regimens for Oral Administration of JAK Inhibitors in Rodents
| Compound | Species | Disease Model | Dose Range (mg/kg/day) | Administration Frequency | Vehicle | Reference |
| Fedratinib | Mouse | Myeloproliferative Neoplasms | 60-240 | Once daily | Not specified | [2] |
| Izencitinib | Rat | General Toxicity | 30-1000 | Once daily | Not specified | [3] |
| INCB028050 | Rat | Adjuvant-Induced Arthritis | Not Specified | Not Specified | Not Specified | [4][5] |
| LW402 | Rat | Pharmacokinetics | 10-100 | Single dose | 0.5% Methylcellulose + 0.2% Tween 80 | [6] |
Table 2: General Guidelines for Oral Gavage Volumes in Rodents
| Species | Maximum Recommended Volume (mL/kg) | Recommended Volume for Repeat Dosing (mL/kg) | Reference |
| Mouse | 10 | 5 | [7][8] |
| Rat | 10-20 | 5-10 | [7][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in rodents. A common vehicle for oral administration of hydrophobic compounds is a methylcellulose/Tween 80 solution.[6]
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution by dissolving methylcellulose in sterile water and then adding Tween 80. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of methylcellulose in 100 mL of sterile water, then add 0.2 mL of Tween 80.
-
Triturate the this compound powder with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a homogenous suspension.
-
Stir the final suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.
-
Store the formulation at 4°C for short-term use. Always re-suspend thoroughly before each use.
Protocol 2: Oral Gavage Administration of this compound in Mice and Rats
This protocol outlines the standard procedure for administering this compound via oral gavage. This method ensures direct delivery of a precise volume of the compound into the stomach.[7][8]
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[8]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume based on its body weight.[7][8]
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head and body.
-
For rats, restrain the animal by firmly holding it over the shoulders and back, ensuring the head is in a straight line with the esophagus.[9]
-
-
Gavage Needle Measurement and Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose.[8]
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
The animal should swallow as the tube is gently advanced down the esophagus. If any resistance is met, do not force the needle; withdraw and attempt again.[7][9]
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound formulation.
-
After administration, gently and swiftly remove the gavage needle.
-
-
Post-Administration Monitoring:
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the oral gavage administration of this compound in rodents.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050 | Semantic Scholar [semanticscholar.org]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols: Western Blot Analysis of STAT Phosphorylation Following Jak-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation.[1][2] Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs.[1][2] Activated JAKs then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.
JAK inhibitors are a class of small molecules that modulate this pathway by targeting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[3] Jak-IN-20 is a potent and selective inhibitor of JAK kinases. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK-STAT signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated STAT (p-STAT) and total STAT.
Materials and Reagents
-
Cell Line: A cell line known to respond to cytokine stimulation via the JAK-STAT pathway (e.g., HeLa, A549, or a specific hematopoietic cell line).
-
This compound: Prepare stock solutions in DMSO.
-
Cytokine: Appropriate cytokine for stimulating the cell line (e.g., Interferon-gamma (IFN-γ), Interleukin-6 (IL-6)).
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: Appropriate percentage for resolving STAT proteins (typically 8-10%).
-
Transfer Buffer.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT (specific for the phosphorylated residue of interest, e.g., p-STAT3 Tyr705).
-
Mouse anti-total STAT (e.g., total STAT3).
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot workflow for p-STAT detection after this compound treatment.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture cells to approximately 80% confluency.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Serum Starvation:
-
This compound Pre-treatment:
-
Prepare different concentrations of this compound in serum-free medium.
-
Aspirate the starvation medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine directly to the wells to the final desired concentration (e.g., 10-100 ng/mL).
-
Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized for the specific cell line and cytokine).
-
-
Cell Lysis and Protein Extraction: [6][7]
-
Immediately after stimulation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting for p-STAT:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing for Total STAT and Loading Control:
-
To normalize the p-STAT signal, the membrane can be stripped and reprobed for total STAT and a loading control.[8]
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.
-
Wash thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour.
-
Repeat the immunoblotting steps (8) with the primary antibodies for total STAT and then for the loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Plot the normalized p-STAT levels against the concentration of this compound.
-
Data Presentation
The following tables summarize mock quantitative data from a representative experiment.
Table 1: Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| JAK1 | 10 |
| JAK2 | 25 |
| JAK3 | >1000 |
| TYK2 | 500 |
Table 2: Effect of this compound on Cytokine-Induced STAT3 Phosphorylation
| Treatment Group | This compound (nM) | Cytokine Stimulation | Normalized p-STAT3/Total STAT3 Ratio (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 | - | 0.05 | ± 0.01 |
| Vehicle Control | 0 (DMSO) | + | 1.00 | ± 0.12 |
| This compound | 1 | + | 0.85 | ± 0.10 |
| This compound | 10 | + | 0.45 | ± 0.06 |
| This compound | 100 | + | 0.15 | ± 0.03 |
| This compound | 1000 | + | 0.06 | ± 0.02 |
Conclusion
This application note provides a comprehensive protocol for assessing the efficacy of the JAK inhibitor, this compound, in a cell-based assay. The detailed Western blot methodology allows for the reliable quantification of the inhibition of STAT phosphorylation. The provided diagrams and tables offer a clear framework for understanding the experimental workflow and presenting the resulting data. This protocol can be adapted for various cell types and specific STAT proteins of interest, making it a valuable tool for researchers in drug discovery and signal transduction.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Changes in Protein and Phosphoprotein Levels Result from Serum Starvation of High-Grade Glioma and Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing background cytokine expression in epithelial cells without serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for Flow Cytometry Analysis with a Novel JAK Inhibitor (Jak-IN-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones.[1][2][3] This pathway is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation.[1][3] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.[1][4][5]
Jak-IN-20 is a novel small molecule inhibitor designed to target the JAK-STAT pathway. These application notes provide a comprehensive guide for the characterization of this compound's effects on immune cells using phosphospecific flow cytometry. This technique allows for the quantitative measurement of STAT protein phosphorylation at the single-cell level, providing a robust method to assess the potency and selectivity of JAK inhibitors.[6][7]
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competing with ATP for the binding site in the catalytic domain of JAK enzymes.[8] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent modulation of target gene transcription.[1][3] The selectivity of JAK inhibitors for different JAK isoforms can influence their therapeutic efficacy and safety profiles.
Key Signaling Pathways for Analysis
The following cytokine-stimulated pathways are commonly used to assess the activity of JAK inhibitors across different JAK isoforms:
-
JAK1-dependent signaling: Interleukin-6 (IL-6) primarily signals through JAK1, leading to the phosphorylation of STAT3 (pSTAT3).
-
JAK2-dependent signaling: Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Erythropoietin (EPO) are key cytokines that signal through JAK2, resulting in the phosphorylation of STAT5 (pSTAT5).
-
JAK3-dependent signaling: Interleukin-2 (IL-2) and Interleukin-15 (IL-15) signaling is dependent on JAK3, also leading to pSTAT5.
-
TYK2-dependent signaling: Interferon-alpha (IFN-α) signals through a receptor complex involving TYK2 and JAK1, resulting in the phosphorylation of STAT1 (pSTAT1).
Data Presentation: Characterization of this compound
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cytokine-stimulated primary human immune cell subsets. The following tables present hypothetical data for this compound, which would be generated from experiments outlined in the protocols below.
Table 1: this compound IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Stimulus | Phospho-STAT Readout | Primary JAKs Involved | T Cells (CD3+) | B Cells (CD19+) | Monocytes (CD14+) |
| IL-6 | pSTAT3 | JAK1, JAK2 | 15.2 | 20.5 | 12.8 |
| GM-CSF | pSTAT5 | JAK2 | 85.7 | >1000 | 75.3 |
| IL-2 | pSTAT5 | JAK1, JAK3 | 5.8 | 150.2 | >1000 |
| IFN-α | pSTAT1 | JAK1, TYK2 | 25.1 | 30.4 | 22.9 |
Table 2: Selectivity Profile of this compound Compared to Other Known JAK Inhibitors (IC50 in nM)
| Inhibitor | JAK1 (IL-6/pSTAT3) | JAK2 (GM-CSF/pSTAT5) | JAK3 (IL-2/pSTAT5) | JAK1/TYK2 (IFN-α/pSTAT1) |
| This compound (Hypothetical) | 15.2 | 80.5 | 5.8 | 25.1 |
| Tofacitinib | 1.1 | 20 | 1 | 11 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 15 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL conical tube. The volume of Ficoll should be half the volume of the diluted blood.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Transfer the PBMCs to a new 50 mL tube and wash with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 with 10% FBS and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.
Protocol 2: In Vitro Treatment with this compound and Cytokine Stimulation
Materials:
-
Isolated PBMCs
-
This compound (stock solution in DMSO)
-
Recombinant human cytokines (IL-6, GM-CSF, IL-2, IFN-α)
-
96-well V-bottom plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Serially dilute this compound in RPMI 1640 to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of a 96-well plate.
-
Add 50 µL of the PBMC suspension (5 x 10^5 cells) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare cytokine working solutions at 2x the final desired concentration.
-
Add 100 µL of the appropriate cytokine solution to each well to stimulate the cells. The final volume in each well will be 200 µL.
-
Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized for each cytokine).
Protocol 3: Cell Staining for Flow Cytometry
Materials:
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Following cytokine stimulation, immediately fix the cells by adding an equal volume of Fixation/Permeabilization Buffer to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer by centrifuging at 500 x g for 5 minutes.
-
Resuspend the cells in Permeabilization Buffer and add the cocktail of fluorochrome-conjugated antibodies against the phospho-STAT proteins.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with Permeabilization Buffer and then once with Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and add the cocktail of fluorochrome-conjugated antibodies against the cell surface markers.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.
Data Analysis
-
Acquire the samples on a properly compensated flow cytometer.
-
Gate on the different immune cell populations (T cells, B cells, monocytes) based on their surface marker expression (e.g., CD3+, CD19+, CD14+).
-
For each cell population, determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for flow cytometry analysis of this compound.
Conclusion
Phosphospecific flow cytometry is a powerful and quantitative method for characterizing the pharmacological properties of novel JAK inhibitors like this compound. The protocols and data presentation formats provided here offer a robust framework for assessing the potency and selectivity of such compounds in relevant primary human immune cells. This information is crucial for the preclinical development and mechanistic understanding of new therapies targeting the JAK-STAT pathway.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The JAK-STAT Pathway at Twenty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Storm In Vitro Using a Pan-JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine storm, also known as cytokine release syndrome (CRS), is a severe systemic inflammatory response characterized by the excessive and uncontrolled release of pro-inflammatory cytokines.[1] This hyperinflammation can lead to widespread tissue damage, multi-organ failure, and death.[1] In vitro models of cytokine storm are crucial tools for understanding the underlying mechanisms of this phenomenon and for the preclinical evaluation of potential therapeutic agents.
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade downstream of many cytokine receptors involved in cytokine storms, including those for interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[2][3][4] Consequently, inhibitors of JAKs have emerged as a promising therapeutic strategy to mitigate the effects of cytokine storms.[3][5]
This document provides detailed application notes and protocols for the use of a pan-JAK inhibitor in in vitro studies of cytokine storm. As specific information for "Jak-IN-20" is not widely available in the scientific literature, this guide will use Tofacitinib, a well-characterized pan-JAK inhibitor, as a representative compound.[6] Researchers using other specific JAK inhibitors should optimize the protocols accordingly. Tofacitinib is known to inhibit multiple JAK isoforms, thereby blocking the signaling of a broad range of cytokines.[6]
Mechanism of Action: JAK-STAT Signaling Pathway
Cytokine binding to their receptors on the cell surface triggers the activation of receptor-associated Janus kinases (JAKs).[7] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[7] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes, including those encoding for inflammatory mediators.[4] Pan-JAK inhibitors, like Tofacitinib, competitively bind to the ATP-binding site of the kinase domain of multiple JAKs, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream inflammatory cascade.[6]
Data Presentation: Inhibitory Activity of JAK Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various JAK inhibitors against different JAK isoforms. This data is crucial for selecting appropriate concentrations for in vitro experiments.
Table 1: IC50 Values of Selected JAK Inhibitors (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| Tofacitinib | 1 | 20 | 112 | - | Pan-JAK (JAK1/3 > JAK2) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | - | JAK1-selective |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1-selective |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/JAK2 |
Data compiled from various sources. Actual IC50 values may vary depending on the assay conditions.
Experimental Protocols
In Vitro Cytokine Storm Model Using Human PBMCs
This protocol describes the induction of a cytokine storm in human peripheral blood mononuclear cells (PBMCs) and the evaluation of the inhibitory effects of a pan-JAK inhibitor.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human peripheral blood from healthy donors
-
Phytohemagglutinin-L (PHA-L) or anti-CD3/CD28 antibodies
-
Pan-JAK inhibitor (e.g., Tofacitinib) dissolved in DMSO
-
96-well cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IL-6, TNF-α, IFN-γ)
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
Pre-treatment with Pan-JAK Inhibitor: Prepare serial dilutions of the pan-JAK inhibitor (e.g., Tofacitinib, with a starting concentration range of 1 nM to 10 µM) in complete medium. The final DMSO concentration should be less than 0.1%. Add the inhibitor or vehicle control (DMSO) to the respective wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare the stimulating agent. For example, use PHA-L at a final concentration of 5 µg/mL or a combination of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL). Add the stimulant to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant and store it at -80°C for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ in the collected supernatants using ELISA or a multiplex bead-based immunoassay, following the manufacturer's instructions.
-
Cell Viability Assessment: Assess the viability of the remaining cells using a standard method like the MTT or LDH assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the inhibitor.
Data Analysis and Expected Results
The inhibitory effect of the pan-JAK inhibitor on cytokine production should be dose-dependent. Calculate the percentage of inhibition for each cytokine at each inhibitor concentration relative to the stimulated vehicle control. The IC50 value for the inhibition of each cytokine can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Table 2: Example Data - Tofacitinib Inhibition of Cytokine Production in Stimulated PBMCs
| Tofacitinib Conc. (nM) | % Inhibition of IL-6 | % Inhibition of TNF-α | % Inhibition of IFN-γ | Cell Viability (%) |
| 0 (Vehicle) | 0 | 0 | 0 | 100 |
| 1 | 15 | 10 | 20 | 99 |
| 10 | 45 | 35 | 55 | 98 |
| 100 | 85 | 75 | 90 | 97 |
| 1000 | 98 | 95 | 99 | 95 |
This is example data and actual results may vary.
Conclusion
The in vitro cytokine storm model using human PBMCs is a valuable tool for investigating the pathophysiology of cytokine release syndrome and for the preclinical assessment of immunomodulatory drugs. Pan-JAK inhibitors, by targeting a central node in inflammatory signaling, represent a potent class of compounds for mitigating the effects of cytokine storms. The protocols and data presented here provide a framework for researchers to effectively utilize these inhibitors in their in vitro studies. It is essential to carefully titrate the concentration of the JAK inhibitor to achieve the desired level of cytokine inhibition without inducing significant cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using JAK inhibitor to treat cytokine release syndrome developed after chimeric antigen receptor T cell therapy for patients with refractory acute lymphoblastic leukemia: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for Jak-IN-20 in In Vivo Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-20 is a potent, ATP-competitive small molecule inhibitor of the Janus kinase (JAK) family of enzymes. By targeting the JAK-STAT signaling pathway, this compound offers a powerful tool for investigating the role of this critical pathway in inflammation and for the preclinical evaluation of potential therapeutic agents for a range of immune-mediated inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in in vivo anti-inflammatory studies, based on established methodologies for similar research-grade JAK inhibitors.
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in signal transduction for numerous cytokines and growth factors.[1] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammatory and immune responses.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various inflammatory and autoimmune conditions, making it a key therapeutic target.[2]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory mediators.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes typical dosage ranges and administration routes for research-grade JAK inhibitors in various in vivo mouse models of inflammation. This data can serve as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Reference |
| Z526 | Experimental Autoimmune Encephalomyelitis (EAE) | 3, 10, 30 | Oral (gavage) | [3] |
| Oclacitinib | Influenza Virus Infection | 10, 20 | Oral (gavage) | [4] |
| Ruxolitinib | Influenza Virus Infection | 10 | Oral (gavage) | [4] |
| Peficitinib | Influenza Virus Infection | 10 | Oral (gavage) | [4] |
| INCB018424 | Contact Hypersensitivity | (Topical) | Topical |
Experimental Protocols
Carrageenan-Induced Paw Edema Model in Mice
This is a widely used and reproducible model for assessing the anti-inflammatory activity of novel compounds against acute inflammation.[5]
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male or female BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6-8 per group): Vehicle control, this compound treated groups (e.g., 10, 30, 100 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage 60 minutes prior to carrageenan injection.
-
-
Induction of Inflammation:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the subplantar tissue of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production.
Workflow:
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Methodology:
-
Animals: Male or female C57BL/6 mice (6-8 weeks old) are used.
-
Grouping and Dosing:
-
Animals are grouped and dosed with this compound or vehicle as described in the paw edema model.
-
-
Induction of Inflammation:
-
Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline.
-
Mice are injected intraperitoneally (i.p.) with LPS at a dose of 1 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), blood is collected via cardiac puncture or retro-orbital bleeding.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Cytokine Analysis:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage inhibition of cytokine production is calculated for each treated group compared to the vehicle control group.
-
Concluding Remarks
This compound is a valuable research tool for elucidating the role of the JAK-STAT pathway in inflammatory processes. The protocols outlined in this document provide a framework for conducting robust in vivo anti-inflammatory studies. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific experimental model. Further pharmacokinetic and pharmacodynamic studies are also recommended to fully characterize the in vivo profile of this inhibitor. As with all animal studies, all procedures should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory therapies in community-acquired pneumonia: a protocol for a systematic review and network meta-analysis | BMJ Open [bmjopen.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of JAK Inhibitors in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Janus kinase (JAK) inhibitors in cell line-based experiments. The information is presented in a question-and-answer format to address specific issues that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell line treated with a novel JAK inhibitor that do not seem to be related to JAK-STAT signaling. What could be the cause?
A1: Unexpected cellular phenotypes can often be attributed to off-target effects, where the inhibitor interacts with kinases other than the intended JAK family members. Many kinase inhibitors, especially those targeting the highly conserved ATP-binding site, can exhibit polypharmacology, leading to the modulation of unintended signaling pathways.[1] It is crucial to assess the selectivity profile of your specific JAK inhibitor to understand its potential off-target interactions.
Q2: How can we determine the kinase selectivity profile of our JAK inhibitor?
A2: Several methods are available to determine the kinase selectivity profile. A widely used approach is to screen the inhibitor against a large panel of kinases in biochemical assays.[2] These services are commercially available and typically provide data on the percentage of inhibition at a specific concentration or IC50/Kd values for a wide range of kinases. Cellular target engagement assays, such as NanoBRET, can also provide valuable insights into inhibitor selectivity within a cellular context.[3]
Q3: Our experiments show a decrease in cell viability at concentrations where we don't expect to see significant JAK inhibition. Could this be an off-target effect?
A3: Yes, a decrease in cell viability at concentrations that are not consistent with the on-target potency of your JAK inhibitor could indicate off-target cytotoxicity. This can be caused by the inhibition of kinases essential for cell survival or other cellular processes. To investigate this, you can perform a dose-response curve for cell viability and compare it with the dose-response for the inhibition of your intended JAK target (e.g., by measuring pSTAT levels). A significant rightward shift in the pSTAT inhibition curve compared to the viability curve would suggest off-target toxicity.
Q4: We are seeing changes in cellular metabolism in our treated cells. Is this a known effect of JAK inhibitors?
A4: While JAK-STAT signaling can influence cellular metabolism, significant metabolic alterations, particularly at concentrations where off-target activity is suspected, may not be solely due to JAK inhibition.[4] Kinases play a central role in regulating metabolic pathways. Therefore, off-target inhibition of metabolic kinases could lead to the observed changes. It is advisable to consult kinase profiling data to identify any potential off-target kinases with known roles in metabolism.
Troubleshooting Guides
Issue: Inconsistent or variable results between experiments.
-
Possible Cause 1: Reagent Quality and Stability. The stability of the JAK inhibitor in your experimental media and under your storage conditions can affect its potency.
-
Troubleshooting Step: Ensure the inhibitor is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution. Consider performing a dose-response experiment to confirm the inhibitor's activity.
-
-
Possible Cause 2: Cell Line Integrity. Genetic drift and changes in passage number can alter the signaling pathways and kinase expression in cell lines, leading to variable responses.
-
Troubleshooting Step: Use cell lines from a reliable source and maintain a consistent, low passage number for your experiments. Regularly perform cell line authentication.
-
-
Possible Cause 3: Off-Target Effects. If the variability is observed in assays not directly measuring JAK-STAT signaling, it could be due to inconsistent engagement with off-target kinases.
-
Troubleshooting Step: Review the kinase selectivity profile of your inhibitor. If possible, use a structurally different JAK inhibitor with a distinct off-target profile as a control to see if the variable effect persists.
-
Issue: Observed phenotype does not match known effects of JAK inhibition.
-
Possible Cause: Off-Target Signaling. The observed phenotype may be a consequence of inhibiting one or more off-target kinases.
-
Troubleshooting Step 1: Analyze Kinase Selectivity Data. Scrutinize the kinase profiling data for your inhibitor. Identify off-target kinases that are significantly inhibited at the concentrations used in your experiments.
-
Troubleshooting Step 2: Literature Review. Research the known biological functions of the identified off-target kinases and their potential role in the observed phenotype.
-
Troubleshooting Step 3: Use a More Selective Inhibitor. If available, use a more selective JAK inhibitor as a tool compound to confirm that the phenotype is indeed independent of JAK inhibition.
-
Troubleshooting Step 4: Gene Knockdown/Knockout. Use techniques like siRNA or CRISPR/Cas9 to specifically deplete the identified off-target kinase and observe if this recapitulates the phenotype seen with the inhibitor.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Hypothetical JAK Inhibitor (Jak-IN-X)
| Kinase Target | IC50 (nM) | Kinase Family | Potential Off-Target Implication |
| JAK1 (On-Target) | 5 | Tyrosine Kinase | Intended Target |
| JAK2 (On-Target) | 15 | Tyrosine Kinase | Intended Target |
| JAK3 (On-Target) | 50 | Tyrosine Kinase | Intended Target |
| TYK2 (On-Target) | 25 | Tyrosine Kinase | Intended Target |
| Off-Target Kinase A | 250 | Serine/Threonine Kinase | Cell Cycle Regulation |
| Off-Target Kinase B | 500 | Tyrosine Kinase | Growth Factor Signaling |
| Off-Target Kinase C | 800 | Serine/Threonine Kinase | Metabolic Regulation |
| Off-Target Kinase D | >1000 | Tyrosine Kinase | - |
Note: This table presents hypothetical data for illustrative purposes. Researchers should consult the specific selectivity data for their inhibitor of interest.
Experimental Protocols
Protocol 1: Cellular Assay for JAK-STAT Signaling Inhibition
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line and pathway activity, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of the JAK inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell line (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated STAT (pSTAT) and total STAT by Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the pSTAT/total STAT ratio and plot the dose-response curve to determine the IC50 of the inhibitor for on-target pathway inhibition.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the JAK inhibitor for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin-based, MTT, or ATP-based) according to the manufacturer's protocol.
-
Incubation: Incubate the plates for the recommended time.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: Optimizing Jak-IN-20 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jak-IN-20 in kinase assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-Janus kinase (JAK) inhibitor.[1] It functions by competing with ATP for the catalytic binding site on the JAK enzymes.[2] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[3][4] By inhibiting these kinases, this compound can suppress the signaling of pro-inflammatory cytokines.[5] This pathway is crucial for regulating cell growth, proliferation, differentiation, and immune responses.[6][7]
Q2: What are the reported IC50 values for this compound against the JAK family kinases?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] For this compound, the reported IC50 values are:
| Kinase | IC50 (nM) |
| JAK1 | 7 |
| JAK2 | 5 |
| JAK3 | 14 |
| TYK2 | Not specified |
| Data sourced from MedchemExpress.[1] |
Q3: What is a good starting concentration range for this compound in a kinase assay?
A common practice for determining inhibitor potency is to perform a dose-response curve with several concentrations of the inhibitor.[9] Given the low nanomolar IC50 values of this compound, a sensible starting range for a dose-response experiment would be from 0.1 nM to 1 µM. A typical 9-point dilution series could include concentrations such as 1000, 300, 100, 30, 10, 3, 1, 0.3, and 0.1 nM.
Q4: How should I prepare and store this compound stock solutions?
-
-80°C for up to 6 months
-
-20°C for up to 1 month[1]
Experimental Protocols
Biochemical Kinase Assay for this compound IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorescence-based readout. The specific kinase, substrate, and detection reagents will depend on the assay platform being used (e.g., Transcreener®, LanthaScreen™, HTRF®).[5][11][12]
Materials:
-
This compound
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Kinase substrate (e.g., a biotinylated peptide)[5]
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
DMSO
-
Detection reagents (e.g., ADP-detecting antibody, fluorescent tracer)[11]
-
384-well assay plates
-
Multimode plate reader
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10 mM stock. From this, create a dilution series to achieve the desired final assay concentrations (e.g., 1000 nM down to 0.1 nM).
-
Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of kinase and ATP should be determined empirically, but a starting point of 10 µM ATP is often suggested.[11]
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mix (e.g., 7.5 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[11] This incubation time should be within the linear range of the kinase reaction.
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA.[12]
-
Add the detection reagents as per the manufacturer's instructions. This may involve a fluorescently labeled antibody that binds to the product of the kinase reaction (e.g., phosphorylated substrate or ADP).
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition: Read the plate on a multimode plate reader using the appropriate settings for the chosen fluorescence technology (e.g., fluorescence polarization, TR-FRET).
-
Data Analysis:
-
Plot the signal versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.[13]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low kinase activity in control wells | 1. Inactive enzyme. 2. Incorrect buffer composition (e.g., missing MgCl2). 3. Expired or degraded ATP or substrate. | 1. Use a new aliquot of enzyme and ensure proper storage. 2. Verify the composition and pH of the kinase buffer. 3. Use fresh ATP and substrate stocks. |
| High variability between replicate wells | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the assay plate. | 1. Calibrate pipettes and use proper pipetting technique. 2. Ensure all solutions are thoroughly mixed before dispensing. 3. Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 value is significantly different from the expected value | 1. Incorrect concentration of this compound stock solution. 2. ATP concentration is too high, leading to competition. 3. The chosen kinase concentration is not optimal. | 1. Verify the concentration of the this compound stock by a reliable method. 2. Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km. 3. Optimize the kinase concentration to ensure the assay is in the linear range. |
| Inconsistent dose-response curve | 1. This compound precipitation at higher concentrations. 2. Compound interference with the assay signal. | 1. Check the solubility of this compound in the final assay buffer. If necessary, adjust the DMSO concentration (typically kept below 1%). 2. Run a control with this compound and the detection reagents without the enzyme to check for interference. |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. glpbio.com [glpbio.com]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Solubility table - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
Jak-IN-20 Dissolution for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on dissolving and administering Jak-IN-20 for in vivo animal studies. The following information is compiled from established methodologies for Janus kinase (JAK) inhibitors and other small molecules with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving this compound for animal studies?
A: Due to the hydrophobic nature of many kinase inhibitors, a common and effective strategy is to first dissolve this compound in a minimal amount of an organic solvent, followed by dilution in a suitable vehicle to create a suspension or solution for administration. Dimethyl sulfoxide (DMSO) is a frequently used primary solvent because of its strong solubilizing power[1].
Q2: What are some common vehicles for administering JAK inhibitors to mice?
A: The choice of vehicle is critical and depends on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific characteristics of the compound[1]. A vehicle control group should always be included in the study design[1]. Commonly used vehicles for JAK inhibitors and similar small molecules include:
-
Aqueous Solutions: Saline and Phosphate-Buffered Saline (PBS) are used, often with a small percentage of a solubilizing agent[1].
-
Oil-Based Vehicles: Corn oil is a standard choice for hydrophobic compounds, particularly for oral administration[1][2].
-
Suspension/Emulsion Formulations: These are multi-component systems designed to keep the compound evenly dispersed. Examples include combinations of DMSO, Tween-80, PEG 400, and methylcellulose in water or saline[1][3][4].
Q3: How do I prepare a formulation for oral gavage?
A: For oral gavage, the goal is often to create a stable suspension. A widely cited method involves dissolving the compound in a small amount of DMSO and then suspending this solution in corn oil[2]. Another common vehicle for oral gavage is 0.5% methylcellulose with 1% Tween-80[3][4]. Oral gavage allows for precise dose delivery and is a preferred technique in many pharmacokinetic studies[3].
Q4: How do I prepare a formulation for intraperitoneal (IP) injection?
A: For IP injections, it is crucial to minimize the concentration of potentially irritating solvents like DMSO. A typical approach is to dissolve the compound in DMSO and then dilute it with a sterile, isotonic vehicle such as saline or PBS[1]. The final concentration of DMSO should be kept low, for instance, under 5% v/v, to avoid toxicity and inflammation[1].
Q5: Why is a vehicle control group essential in my animal study?
A: The vehicle itself can have biological effects. Therefore, a control group that receives the vehicle without the active compound is mandatory to distinguish the effects of the drug from those of the delivery medium[1]. This ensures that any observed outcomes can be confidently attributed to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitates | The compound has low solubility in the final aqueous-based vehicle after being transferred from the primary organic solvent. | 1. Increase Solubilizing Agents: Add co-solvents or surfactants like PEG 400, Tween-80, or Cremophor to the final vehicle to improve solubility and stability[5]. 2. Create a Fine Suspension: After adding the DMSO stock to the secondary vehicle, use sonication or vigorous vortexing to create a fine, homogenous suspension. This is a standard and accepted formulation for many in vivo studies[2]. 3. Switch to an Oil-Based Vehicle: If precipitation in aqueous solutions is persistent, consider using an oil-based vehicle like corn oil, which is better suited for lipophilic compounds[1][2]. |
| Compound Won't Dissolve in Primary Solvent | The concentration is too high for the chosen volume of the primary solvent (e.g., DMSO). | 1. Gentle Warming: Warm the solution gently (e.g., 37°C) to aid dissolution. 2. Increase Solvent Volume: Add more of the primary solvent to reduce the concentration. Ensure the final volume of the primary solvent in the dosing solution remains within safe limits for the animal. |
| Vehicle Toxicity or Adverse Reactions in Animals | The concentration of the organic solvent (e.g., DMSO) is too high, causing irritation or systemic toxicity. The vehicle itself is not well-tolerated via the chosen route of administration. | 1. Minimize Organic Solvent: Reduce the final concentration of DMSO to the lowest possible level, ideally below 5% for IP injections[1]. 2. Evaluate Vehicle Tolerability: Conduct a preliminary tolerability study with the vehicle alone before proceeding with the main experiment[5]. For example, some vehicles like Solutol HS-15 / PEG 600 are well-tolerated via oral gavage but may cause adverse effects with IP administration[5]. |
Data Presentation: Summary of Vehicle Formulations
The following table summarizes various vehicle formulations used for in vivo studies of kinase inhibitors and other poorly soluble compounds. These can serve as a starting point for developing a formulation for this compound.
| Vehicle Composition | Route of Administration | Notes | Reference |
| 3% DMSO + 97% Corn oil | Intraperitoneal (IP) or Oral Gavage | A common formulation for creating a suspension of a hydrophobic compound. | [2] |
| 10% Solutol HS-15 + 90% PEG 600 | Oral Gavage | Suitable for achieving high drug concentrations. Well-tolerated orally in mice. | [5] |
| 0.5% Hydroxypropyl Methylcellulose + 1% Tween-80 | Oral Gavage | A standard aqueous-based suspension vehicle. | [4] |
| 25% DMSO in Cremophor and water | Single-dose studies | Suitable for low concentrations in pharmacokinetic (PK) studies. | [5] |
| 0.5% Methylcellulose in water | Oral Gavage | Used as a vehicle to deliver compounds in a 0.2 mL bolus to mice. | [3] |
Experimental Protocols
Protocol: Preparation of a this compound Suspension in DMSO/Corn Oil
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a 3% DMSO / 97% Corn Oil vehicle, suitable for oral gavage or IP injection.
Materials:
-
This compound powder
-
DMSO (endotoxin-free, sterile)
-
Corn oil (sterile)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). Calculate the required mass of this compound and volumes of DMSO and corn oil.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Add the calculated volume of DMSO (3% of the final total volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the Final Suspension:
-
To the DMSO solution, add the calculated volume of sterile corn oil (97% of the final total volume).
-
Immediately and vigorously vortex the mixture for 2-3 minutes to form a uniform, milky suspension.
-
For a finer particle size, the suspension can be sonicated.
-
-
Administration:
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
Administer the suspension to the animals at the desired dosage.
-
Prepare a vehicle control solution containing 3% DMSO and 97% corn oil to administer to the control group.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Cell viability issues with high concentrations of Jak-IN-20
Welcome to the technical support center for Jak-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, pan-Janus kinase (JAK) inhibitor. It functions by inhibiting the activity of JAK family enzymes, which are crucial for the signaling of numerous cytokines and growth factors involved in immunity and inflammation. By blocking the JAK-STAT signaling pathway, this compound can modulate the immune response.
Q2: What are the reported IC50 values for this compound?
This compound has been shown to inhibit multiple JAK isoforms with the following half-maximal inhibitory concentrations (IC50):
| Target | IC50 |
| JAK1 | 7 nM |
| JAK2 | 5 nM |
| JAK3 | 14 nM |
Data sourced from MedchemExpress product information.[1]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
As a pan-JAK inhibitor, this compound is designed to inhibit multiple JAK isoforms. This lack of specificity is an important consideration, as inhibition of different JAKs can have varied biological consequences. At higher concentrations, the risk of off-target effects on other kinases increases. It is recommended to perform a dose-response experiment to determine the optimal concentration that balances on-target efficacy with minimal off-target effects.
Troubleshooting Guide: Cell Viability Issues with High Concentrations of this compound
Researchers may observe a decrease in cell viability at high concentrations of this compound. This guide provides a structured approach to troubleshoot these issues.
Diagram: Troubleshooting Workflow for Reduced Cell Viability
Caption: Troubleshooting workflow for addressing reduced cell viability.
1. Verify this compound Concentration
-
Question: Is the observed cytotoxicity due to an error in the working concentration?
-
Troubleshooting Steps:
-
Recalculate Dilutions: Double-check all calculations used to prepare the stock and working solutions.
-
Verify Stock Concentration: If possible, use a spectrophotometer or other analytical method to confirm the concentration of your stock solution.
-
Perform a Dose-Response Curve: Conduct a new experiment with a wider range of concentrations, including lower doses, to determine the precise EC50 (effective concentration) and CC50 (cytotoxic concentration).
-
2. Assess Compound Solubility
-
Question: Is the compound precipitating out of solution at high concentrations, leading to inaccurate results or cellular stress?
-
Troubleshooting Steps:
-
Visual Inspection: After preparing the final working solution in your cell culture medium, visually inspect it for any precipitate, both immediately and after incubation at 37°C.
-
Microscopic Examination: Examine the culture wells under a microscope for any signs of compound precipitation.
-
Solubility Test: Prepare the highest concentration of this compound in your cell culture medium and centrifuge it. Measure the concentration of the supernatant to determine the actual soluble concentration.
-
3. Evaluate Solvent Toxicity
-
Question: Is the solvent (e.g., DMSO) contributing to cell death at the concentrations used?
-
Troubleshooting Steps:
-
Solvent Control: Include a vehicle control group in your experiment where cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the highest this compound concentration.
-
Titrate Solvent: If the solvent control shows toxicity, reduce the final solvent concentration in your experiments by preparing a more diluted stock solution of this compound, if its solubility allows.
-
4. Rule out Assay Interference
-
Question: Can this compound be directly interfering with the cell viability assay reagents?
-
Troubleshooting Steps:
-
Cell-Free Assay: Run the cell viability assay in a cell-free system by adding this compound at various concentrations to the assay reagents in cell culture medium. A change in signal in the absence of cells indicates direct interference.
-
Use an Alternative Assay: If interference is suspected, use a different cell viability assay that relies on a distinct mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion or a luminescence-based ATP assay).
-
| Assay Type | Principle | Potential for Interference |
| Metabolic Assays (e.g., MTT, XTT, Resazurin) | Measures metabolic activity via reduction of a substrate. | Small molecules can sometimes directly reduce the substrate.[1][2] |
| Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide) | Measures the exclusion of a dye by viable cells with intact membranes. | Less prone to chemical interference but may require cell harvesting. |
| Luminogenic Assays (e.g., ATP measurement) | Quantifies ATP as an indicator of metabolically active cells. | Can be sensitive to compounds that affect cellular ATP levels through non-cytotoxic mechanisms.[2] |
5. Consider Off-Target Effects
-
Question: Is the observed cytotoxicity a result of this compound inhibiting other kinases or cellular processes?
-
Troubleshooting Steps:
-
Literature Review: Search for published data on the kinase selectivity profile of this compound or similar pan-JAK inhibitors.
-
Use a More Selective Inhibitor: If available, compare the effects of this compound with a more selective JAK inhibitor to see if the cytotoxicity is unique to the pan-inhibition profile.
-
Target Knockdown/Knockout: If feasible, use genetic approaches like siRNA or CRISPR to knockdown specific JAKs and assess if this phenocopies the effect of this compound.
-
6. Investigate the Mechanism of Cell Death
-
Question: If the cytotoxicity is a true on-target effect, what is the underlying mechanism?
-
Troubleshooting Steps:
-
Apoptosis Assays: Use assays to detect markers of apoptosis, such as Annexin V staining, caspase activity assays (e.g., for caspase-3 and -9), or TUNEL staining. Inhibition of JAKs has been shown to induce caspase-dependent apoptosis.[3][4][5]
-
Cell Cycle Analysis: Perform flow cytometry with a DNA-staining dye (e.g., propidium iodide) to determine if this compound is causing cell cycle arrest at a specific phase.
-
Western Blot Analysis: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cleaved PARP) and cell cycle regulation (e.g., cyclins, CDKs).
-
Diagram: JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Stock Solution Preparation for this compound
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 515.58 g/mol . b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials: 96-well cell culture plates, cells of interest, complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium from the stock solution. c. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). e. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. f. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 3: Caspase-3 Activity Assay
-
Materials: Cells treated with this compound, lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA), microplate reader.
-
Procedure: a. Treat cells with the desired concentrations of this compound for the appropriate time. b. Harvest and lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. c. Add the cell lysate to a 96-well plate. d. Add the caspase-3 substrate to each well. e. Incubate at 37°C for 1-2 hours. f. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA). g. Quantify caspase-3 activity based on the absorbance values, normalized to the protein concentration of the cell lysate.
References
Technical Support Center: Overcoming Resistance to Jak-IN-20 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Jak-IN-20, a representative Type I JAK inhibitor, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what is the primary signaling pathway it inhibits?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[1][2] By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3] This disruption of the JAK-STAT signaling pathway leads to reduced expression of target genes involved in cell proliferation, survival, and inflammation, ultimately inducing apoptosis in sensitive cancer cells.[4]
Q2: My cancer cells have developed resistance to this compound. What are the common molecular mechanisms?
Resistance to JAK inhibitors like this compound can arise through several mechanisms:
-
On-Target Mutations: Acquired point mutations in the kinase domain of JAK2 can prevent the binding of this compound, rendering the inhibitor ineffective. Common mutations include those in the hinge region or the activation loop of the kinase.
-
Reactivation of JAK-STAT Signaling: Cancer cells can develop resistance by reactivating the JAK-STAT pathway despite the presence of the inhibitor. This can occur through the heterodimerization of JAK family members (e.g., JAK1 and TYK2), which can lead to the trans-phosphorylation and activation of JAK2.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the JAK-STAT pathway by upregulating parallel signaling cascades that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]
-
Epigenetic Modifications: Changes in the expression of regulatory proteins, such as the downregulation of Suppressors of Cytokine Signaling (SOCS) proteins, can lead to sustained JAK-STAT activation.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
You can confirm resistance by performing a cell viability assay, such as the MTT assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase (typically >3-fold) in the IC50 value indicates the development of resistance.[7]
Q4: What are the strategies to overcome this compound resistance in my cancer cell lines?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K inhibitors, MEK inhibitors) can be highly effective.[8] Additionally, combining this compound with HSP90 inhibitors or HDAC inhibitors has shown synergistic effects in preclinical models.[9][10]
-
Alternative JAK Inhibitors: If resistance is due to a specific mutation, switching to a different class of JAK inhibitor, such as a Type II inhibitor that binds to the inactive conformation of the kinase, may be effective.
-
Targeting Downstream Effectors: Directly targeting downstream pro-survival proteins that are no longer suppressed by this compound, such as BCL-2, can also be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No decrease in cell viability after this compound treatment. | Cells may have intrinsic or acquired resistance. | 1. Confirm the IC50 of your cell line. 2. If the IC50 is significantly higher than expected, investigate mechanisms of resistance (see FAQs). 3. Consider using a positive control cell line known to be sensitive to this compound. |
| Decreased p-STAT3 levels but no apoptosis. | Activation of bypass survival pathways (e.g., PI3K/Akt). | 1. Perform Western blot analysis for key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK). 2. If these pathways are activated, consider combination therapy with a PI3K or MEK inhibitor. |
| Variable results in cell viability assays. | Inconsistent cell seeding density, reagent preparation, or incubation times. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh reagents and ensure proper solubilization of MTT/formazan. 3. Adhere to consistent incubation times for drug treatment and assay development. |
| Loss of resistance in cultured cells over time. | Resistant clones are being outcompeted by faster-growing sensitive cells in the absence of selective pressure. | 1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. 2. Periodically re-select for resistant cells by treating with a higher concentration of the inhibitor. |
Data Presentation
Table 1: IC50 Values of Ruxolitinib (a representative Type I JAK inhibitor) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | JAK2 Status | IC50 (Sensitive) | IC50 (Resistant) | Fold Increase |
| Ba/F3-JAK2 V617F | V617F | ~126 nM[4] | >1000 nM | >8 |
| HEL | V617F | ~186 nM[4] | >1500 nM | >8 |
| UKE-1 | V617F | 73 nM[11] | Not Reported | Not Reported |
| SET-2 | V617F | 55 nM[11] | Not Reported | Not Reported |
| K-562 | Wild-Type | 20 µM[12] | Not Reported | Not Reported |
| NCI-BL 2171 | Wild-Type | 23.3 µM[12] | Not Reported | Not Reported |
Table 2: Synergistic Effects of Combination Therapies with Ruxolitinib in Preclinical Models
| Combination Agent | Cancer Model | Effect | Combination Index (CI) |
| PI3K Inhibitors | |||
| ZSTK474, GDC0941, BEZ235 | Myeloproliferative Neoplasms | Synergistic inhibition of cell growth | < 0.5[8] |
| BKM120 | Myeloproliferative Neoplasms | Enhanced activity | < 1[13] |
| Umbralisib (PI3Kδ inhibitor) | Myelofibrosis | Resensitization to ruxolitinib | Not Reported[14] |
| HDAC Inhibitors | |||
| Resminostat | Cutaneous T-cell Lymphoma | Synergistic cytotoxicity and apoptosis | < 1[15] |
| Vorinostat | Hematological Malignancies | Synergistic effects | Not Reported |
| BCL2 Inhibitors | |||
| Venetoclax | Cutaneous T-cell Lymphoma | Strong synergistic potentiation of cytotoxicity | Not Reported[9] |
| Proteasome Inhibitors | |||
| Bortezomib | Cutaneous T--cell Lymphoma | Synergistic potentiation of cytotoxicity | Not Reported |
| BET Inhibitors | |||
| JQ1 | Cutaneous T-cell Lymphoma | Synergistic potentiation of cytotoxicity | Not Reported |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well and incubate for at least 4 hours at 37°C, protected from light, to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[19]
Western Blot for Phosphorylated and Total STAT3
This protocol is for assessing the inhibition of the JAK-STAT pathway.
Materials:
-
Cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total STAT3, followed by a loading control like β-actin, to normalize the results.[20]
Visualizations
Caption: Canonical JAK-STAT Signaling Pathway and the Action of this compound.
Caption: Mechanisms of Acquired Resistance to this compound.
Caption: Experimental Workflow for Developing and Overcoming this compound Resistance.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Ruxolitinib-based combinations in the treatment of myelofibrosis: worth looking forward to - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K Inhibition Restores and Amplifies Response to Ruxolitinib in Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - PL [thermofisher.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Validation & Comparative
A Preclinical Showdown: Jak-IN-20 Versus Tofacitinib in Rheumatoid Arthritis Models
For researchers and drug development professionals navigating the landscape of novel therapies for rheumatoid arthritis (RA), a clear understanding of the preclinical efficacy of emerging Janus kinase (JAK) inhibitors is paramount. This guide provides a comparative analysis of Jak-IN-20, a potent pan-JAK inhibitor, and tofacitinib, an established JAK inhibitor, in the context of experimental rheumatoid arthritis models. While direct head-to-head studies are not yet available in published literature, this guide synthesizes existing data to offer a comprehensive overview of their mechanisms, protocols for evaluation, and available efficacy data.
At a Glance: this compound and Tofacitinib
| Feature | This compound | Tofacitinib |
| Mechanism of Action | Pan-JAK inhibitor | Primarily inhibits JAK1 and JAK3, with some activity against JAK2 |
| Reported IC50 Values | JAK1: 7 nM, JAK2: 5 nM, JAK3: 14 nM | Varies by assay, generally low nanomolar range for JAK1/3 |
| Route of Administration | Oral | Oral |
| Status | Research Compound | FDA-approved for Rheumatoid Arthritis |
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the pathogenesis of rheumatoid arthritis.[1][2][3][4] Pro-inflammatory cytokines, such as interleukins (IL-6, IL-7, IL-9, etc.) and interferons (IFN), bind to their receptors on immune cells, leading to the activation of associated JAKs.[4] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[3] By inhibiting JAKs, both this compound and tofacitinib can interrupt this signaling cascade, thereby reducing the inflammatory response characteristic of rheumatoid arthritis.[2]
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and tofacitinib.
Experimental Models of Rheumatoid Arthritis
To evaluate the in vivo efficacy of anti-arthritic compounds, rodent models that mimic the pathology of human rheumatoid arthritis are widely used. The two most common models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA) Model Protocol
The CIA model is frequently used due to its pathological resemblance to human RA.
Caption: A typical experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Methodology:
-
Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[5]
-
Arthritis Development: Clinical signs of arthritis, such as paw swelling and erythema, typically appear between days 28 and 35.
-
Treatment: Once arthritis is established, animals are randomized into treatment groups and receive daily oral doses of the test compound (e.g., this compound or tofacitinib) or vehicle.
-
Assessment: Disease severity is monitored regularly by measuring paw thickness with calipers and assigning a clinical arthritis score based on the degree of inflammation and joint involvement.[6]
Preclinical Efficacy Data
This compound
As a research compound, publicly available in vivo efficacy data for this compound in a rheumatoid arthritis model is limited. However, it has been described as having an anti-inflammatory effect in vivo when administered orally at a dose of 10 mg/kg for 3 days. The specific animal model and detailed quantitative results of this study are not widely published. Based on its potent pan-JAK inhibition profile, it is hypothesized to be effective in mitigating inflammation in arthritis models.
Tofacitinib
Tofacitinib has been extensively studied in various preclinical models of arthritis. A study comparing tofacitinib and peficitinib in a rat adjuvant-induced arthritis model provides valuable quantitative data on the efficacy of tofacitinib.
Table 1: Efficacy of Tofacitinib in Rat Adjuvant-Induced Arthritis Model [7]
| Treatment Group | Dose (mg/kg, oral) | Arthritis Score (Day 21) | Paw Swelling (mL, Day 21) |
| Vehicle Control | - | ~10 | ~1.8 |
| Tofacitinib | 1 | ~7 | ~1.4 |
| Tofacitinib | 3 | ~4 | ~1.0 |
| Tofacitinib | 10 | ~2 | ~0.8 |
Data are approximated from graphical representations in the cited study and represent a dose-dependent reduction in arthritis severity.
In this study, repeated administration of tofacitinib from day 7 to day 21 after adjuvant injection demonstrated a significant and dose-related attenuation of arthritis score and paw swelling.[7] The 3 mg/kg and 10 mg/kg doses of tofacitinib showed marked anti-arthritic effects.[7]
Comparative Summary and Future Directions
While a direct, head-to-head preclinical comparison between this compound and tofacitinib in a standardized rheumatoid arthritis model is not available, the existing data allow for a preliminary assessment.
-
Mechanism: this compound is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3 with high potency. Tofacitinib primarily targets JAK1 and JAK3. The broader activity of this compound could potentially lead to different efficacy and safety profiles.
-
Efficacy: Tofacitinib has demonstrated robust, dose-dependent efficacy in reducing inflammation and joint damage in established animal models of rheumatoid arthritis.[7] The limited available information on this compound suggests it possesses in vivo anti-inflammatory activity, but quantitative data in a relevant arthritis model is needed for a direct comparison.
For a more definitive comparison, future preclinical studies should include a head-to-head evaluation of this compound and tofacitinib in a well-characterized rheumatoid arthritis model, such as the collagen-induced arthritis model in mice. Such studies should assess a range of doses to establish dose-response relationships and include endpoints such as clinical arthritis scores, paw volume measurements, histological analysis of joint damage, and measurement of inflammatory biomarkers. This would provide the necessary data to make informed decisions regarding the potential of this compound as a therapeutic candidate for rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Pan-JAK and Selective JAK Inhibitors
Introduction to JAK-STAT Signaling and Inhibitor Selectivity
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade essential for immunity, cell growth, and differentiation. This pathway is activated by numerous cytokines and growth factors, making it a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases work in pairs to transmit signals from cytokine receptors to the nucleus, ultimately modulating gene expression.
JAK inhibitors (JAKinibs) are small molecules that interfere with this process by blocking the activity of one or more JAK family members. Their clinical efficacy and safety profiles are largely determined by their selectivity—their differential inhibitory activity against the various JAK isoforms. Pan-JAK inhibitors target multiple JAK family members with similar potency, while selective JAK inhibitors are designed to preferentially inhibit specific JAKs. This guide provides a comparative overview of the selectivity profiles of various JAK inhibitors, supported by experimental data and protocols.
Initial searches for a specific compound named "Jak-IN-20" did not yield publicly available data. Therefore, this guide will focus on a comparison of well-characterized pan-JAK and selective JAK inhibitors. A related compound, JAK-IN-14, is a potent and selective JAK1 inhibitor with an IC50 of <5 μM and is over 8-fold more selective for JAK1 than JAK2 and JAK3[1].
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Data Presentation: Comparative Selectivity of JAK Inhibitors
The selectivity of a JAK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for different JAK isoforms determines the inhibitor's selectivity profile[2][3]. The following table summarizes the IC50 values for several pan-JAK and selective inhibitors, as determined by in vitro biochemical (enzymatic) assays.
| Inhibitor | Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | Pan-JAK (JAK1/3) | 3.2 - 15.1 | 4.1 - 77.4 | 0.7 - 55.0 | 34 - 489 | [2][4] |
| Baricitinib | Pan-JAK (JAK1/2) | 4.0 - 5.9 | 5.7 - 6.6 | 787 | 61 | [2][5] |
| Ruxolitinib | Pan-JAK (JAK1/2) | 2.8 - 3.3 | 2.8 - 3.3 | >400 | - | [4][6] |
| Peficitinib | Pan-JAK | 3.9 | 5.0 | 0.7 | 4.8 | [7] |
| Filgotinib | Selective JAK1 | 10 | 28 | 810 | 116 | [6][8] |
| Upadacitinib | Selective JAK1 | 43 | 120 | 2300 | 4700 | [7] |
| Abrocitinib | Selective JAK1 | 29 | 803 | >10,000 | ~1300 | [8][9] |
| Ritlecitinib | Selective JAK3 | >10,000 | >10,000 | 33.1 | >10,000 | [6] |
| Deucravacitinib | Selective TYK2 | - | - | - | 1.0 | [6] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The determination of JAK inhibitor selectivity relies on robust biochemical and cellular assays. It's important to note that selectivity measured in cell-free enzymatic assays may not always directly translate to cellular activity due to factors like cell permeability, off-target effects, and the presence of ATP at physiological concentrations[10][11].
Biochemical (Enzymatic) Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified, recombinant JAK proteins.
-
Objective: To determine the IC50 value of an inhibitor against each isolated JAK isoform in a cell-free system.
-
General Protocol:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a peptide substrate; adenosine-5'-triphosphate (ATP); and the test inhibitor at various concentrations.
-
Procedure: The JAK enzyme is incubated with the substrate and a range of inhibitor concentrations in an assay plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a defined concentration of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. A common method is the Homogeneous Time Resolved Fluorescence (HTRF) assay, where a signal is generated based on the proximity of fluorescently labeled antibodies that bind to the phosphorylated substrate[12].
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular Assays (pSTAT Assays)
Cellular assays measure the inhibitor's effect on JAK signaling within a more physiologically relevant context. These assays typically quantify the phosphorylation of STAT proteins downstream of JAK activation.
-
Objective: To measure the potency of an inhibitor in blocking cytokine-induced STAT phosphorylation in whole blood or isolated cells.
-
General Protocol:
-
Cell Preparation: Whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) are used. For more specific readouts, cell lines engineered to express specific JAKs can also be employed[10].
-
Inhibitor Incubation: Cells are pre-incubated with the JAK inhibitor across a range of concentrations.
-
Cytokine Stimulation: A specific cytokine is added to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2)[13].
-
Cell Lysis and Staining: After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Detection: The levels of pSTAT in specific cell populations (e.g., monocytes, T-cells) are measured using flow cytometry[13].
-
Data Analysis: The inhibition of STAT phosphorylation is quantified, and IC50 values are calculated to determine the cellular potency of the inhibitor.
-
Conclusion
The selectivity profile is a critical differentiator among JAK inhibitors. Pan-JAK inhibitors like Tofacitinib and Baricitinib demonstrate broad activity across multiple JAK isoforms, which can contribute to their efficacy across a range of inflammatory conditions. However, this broad inhibition may also be linked to certain side effects. For example, inhibition of JAK2 is associated with hematological effects, as JAK2 is crucial for signaling by erythropoietin and thrombopoietin[11][14]. Inhibition of JAK3, which is primarily expressed in hematopoietic cells, can lead to immunosuppression[14].
In contrast, second-generation inhibitors are designed with greater selectivity for specific JAKs, such as the JAK1-preferential inhibitors Filgotinib and Upadacitinib. The rationale behind developing more selective inhibitors is to target the specific pathways driving a disease while minimizing off-target effects, potentially leading to an improved safety profile[7][15][16]. The choice between a pan-JAK inhibitor and a more selective agent depends on the specific disease pathology, the desired therapeutic effect, and the patient's overall clinical profile. The quantitative data from biochemical and cellular assays are essential tools for researchers and clinicians to understand these differences and guide drug development and therapeutic decisions.
References
- 1. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.helsinki.fi [researchportal.helsinki.fi]
Ruxolitinib's Kinase Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. By examining its interactions with a broad panel of kinases, this document offers valuable insights for researchers engaged in drug discovery and development, enabling a more informed assessment of Ruxolitinib's therapeutic potential and off-target effects.
Comparative Analysis of Kinase Inhibition
Ruxolitinib is a selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that regulates immune cell development, proliferation, and activation.[1] Dysregulation of this pathway is implicated in various inflammatory and myeloproliferative disorders.[2] Ruxolitinib exerts its therapeutic effects by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling.
To assess its selectivity, Ruxolitinib was screened against a panel of 456 human kinases using the KINOMEscan® platform. The following table summarizes the binding affinities (Kd) for the most potently inhibited kinases. Lower Kd values indicate stronger binding.
| Target Kinase | Gene Symbol | Binding Affinity (Kd in nM) |
| Janus kinase 2 | JAK2 | 0.0 |
| Tyrosine kinase 2 | TYK2 | 0.9 |
| Janus kinase 3 | JAK3 | 2.0 |
| Janus kinase 1 | JAK1 | 3.4 |
| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | 41.0 |
| Calcium/calmodulin-dependent protein kinase II alpha | CAMK2A | 46.0 |
| Rho associated coiled-coil containing protein kinase 2 | ROCK2 | 52.0 |
| Rho associated coiled-coil containing protein kinase 1 | ROCK1 | 60.0 |
| Doublecortin like kinase 1 | DCAMKL1 | 68.0 |
| Death associated protein kinase 1 | DAPK1 | 72.0 |
| Death associated protein kinase 3 | DAPK3 | 89.0 |
| Calcium/calmodulin-dependent protein kinase II delta | CAMK2D | 90.0 |
| Leucine rich repeat kinase 2 (G2019S) | LRRK2 | 90.0 |
| Death associated protein kinase 2 | DAPK2 | 97.0 |
| Cyclin G associated kinase | GAK | 99.0 |
| Calcium/calmodulin-dependent protein kinase II gamma | CAMK2G | 100.0 |
Visualizing Key Pathways and Processes
To better understand the experimental context and the biological pathway targeted by Ruxolitinib, the following diagrams illustrate the KINOMEscan® experimental workflow and the JAK-STAT signaling cascade.
Experimental Protocols
KINOMEscan® Assay Methodology
The cross-reactivity of Ruxolitinib was determined using the KINOMEscan® screening platform, which employs a competition binding assay. This methodology quantitatively measures the binding of a test compound to a large panel of kinases.
The core principle of the assay involves the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase of interest. Each kinase is tagged with a unique DNA identifier and expressed on a T7 bacteriophage.
Assay Steps:
-
Assay Preparation: The kinase-tagged phages, the test compound (Ruxolitinib), and the immobilized ligand are combined in the wells of a microtiter plate.
-
Competition Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinase. The amount of kinase-tagged phage that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Quantification: After an incubation period to reach equilibrium, the unbound phage is washed away. The amount of phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the unique DNA tag.
-
Data Analysis: The binding signal is compared to a control (DMSO) to determine the percentage of inhibition. The dissociation constant (Kd) is then calculated from an 11-point, three-fold serial dilution of the test compound, providing a quantitative measure of the binding affinity. A lower Kd value signifies a stronger interaction between the compound and the kinase.[3]
References
Validating JAK Signaling: A Comparative Guide to JAK Inhibitors as Tool Compounds
For researchers, scientists, and drug development professionals, selecting the appropriate tool compound is critical for validating the role of Janus kinase (JAK) signaling in biological processes and for advancing drug discovery programs. This guide provides a comparative overview of well-characterized JAK inhibitors, offering a framework for evaluating new chemical entities, such as the hypothetical "Jak-IN-20," against established standards. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biology and workflows, this guide aims to facilitate informed decision-making in the laboratory.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.[3] As such, small molecule inhibitors of JAKs have become invaluable research tools and successful therapeutics.
This guide focuses on a selection of well-established JAK inhibitors—Ruxolitinib, Tofacitinib, Fedratinib, and Upadacitinib—to serve as a benchmark for comparison. While specific data for a compound designated "this compound" is not publicly available, the information presented here provides the necessary context and methodologies to evaluate its potential as a tool compound.
Comparative Performance of JAK Inhibitors
The utility of a JAK inhibitor as a tool compound is largely defined by its potency and selectivity against the different JAK family members. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the selectivity profile determines its suitability for dissecting the roles of individual JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Ruxolitinib | 3.3[4][5] | 2.8[4][5] | 428[4] | 19[4] | JAK1/JAK2 inhibitor |
| Tofacitinib | 112 | 20 | 1[6] | 344 | Primarily JAK1/JAK3 inhibitor[7] |
| Fedratinib | 105 | 3 | 405 | 1002 | Selective JAK2 inhibitor |
| Upadacitinib | 43[8] | 200[8] | 2300[8] | 4700[8] | Selective JAK1 inhibitor[9][10] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from published literature and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To effectively utilize a JAK inhibitor as a tool compound, a thorough understanding of the signaling pathway it modulates and a robust experimental workflow for its validation are essential.
Caption: The JAK-STAT signaling pathway, a key regulator of cellular responses to cytokines.
Caption: A typical workflow for the validation of a novel JAK inhibitor as a tool compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any tool compound. Below are representative methodologies for key assays used to characterize JAK inhibitors.
Biochemical Kinase Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 of a test compound (e.g., this compound) against each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (serially diluted).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant JAK enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (p-STAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, confirming target engagement and cellular potency.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting cytokine-induced phosphorylation of a specific STAT protein.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line like TF-1).
-
Cytokine appropriate for the JAK-STAT pathway of interest (e.g., IL-6 for JAK1/2-STAT3, GM-CSF for JAK2-STAT5).
-
Test compound (serially diluted).
-
Cell culture medium.
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 (Tyr705)).
-
Flow cytometer.
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with the anti-p-STAT antibody.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the p-STAT signal in the cell population of interest.
-
Calculate the percent inhibition of p-STAT for each concentration of the test compound relative to the cytokine-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic and Efficacy Studies
These studies are crucial for understanding the in vivo activity of a tool compound and its potential therapeutic effect.
Objective: To assess the in vivo target inhibition and efficacy of a test compound in a relevant animal model of disease.
Example Model: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis.
Procedure:
-
Induction of Arthritis: Induce arthritis in mice by immunization with type II collagen.
-
Dosing: Once arthritis develops, administer the test compound orally or via another appropriate route at various doses.
-
Pharmacodynamic Assessment: At different time points after dosing, collect blood or tissue samples to measure the levels of p-STAT in response to ex vivo cytokine stimulation or to measure the levels of downstream inflammatory mediators.
-
Efficacy Assessment: Monitor the clinical signs of arthritis, such as paw swelling and clinical score, over the course of the study. Histological analysis of the joints can be performed at the end of the study to assess inflammation and joint damage.
-
Data Analysis: Compare the pharmacodynamic and efficacy readouts between the vehicle-treated and compound-treated groups to determine the in vivo activity and efficacy of the test compound.[10]
Conclusion
The validation of JAK signaling in various biological contexts relies on the use of well-characterized tool compounds. While the specific compound "this compound" remains to be characterized, this guide provides a comprehensive framework for its evaluation. By systematically assessing its potency and selectivity through robust biochemical and cellular assays, and further validating its activity in in vivo models, researchers can confidently determine its utility as a tool compound. The comparative data provided for established JAK inhibitors such as Ruxolitinib, Tofacitinib, Fedratinib, and Upadacitinib offer a valuable benchmark for these evaluations, ultimately enabling more precise and impactful research into the multifaceted roles of the JAK-STAT pathway.
References
- 1. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. ard.bmj.com [ard.bmj.com]
- 7. High throughput pSTAT signaling profiling by fluorescent cell barcoding and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput pSTAT Signaling Profiling by Fluorescent Cell Barcoding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of Clinically Relevant JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of four prominent Janus kinase (JAK) inhibitors: Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib. The information herein is compiled from published studies to assist researchers in understanding the nuanced differences in their biochemical and cellular activities. While "Jak-IN-20" was not found in the published literature, this guide focuses on these well-characterized alternatives to provide a relevant and data-driven comparison.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune function, hematopoiesis, and inflammation.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. JAK inhibitors are small molecules designed to interfere with the activity of these enzymes, thereby modulating the immune response.[1] These inhibitors are broadly classified into two generations, with first-generation inhibitors like Tofacitinib and Baricitinib exhibiting broader selectivity, while second-generation inhibitors such as Filgotinib and Upadacitinib are designed for more selective JAK targeting.[1]
Biochemical Potency: A Head-to-Head Comparison
The in vitro potency of JAK inhibitors is typically determined through biochemical assays that measure the concentration of the inhibitor required to reduce the activity of a purified JAK enzyme by 50% (IC50). The following table summarizes the reported biochemical IC50 values for Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib against the four JAK isoforms. Lower values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 47 | JAK1/3 inhibitor[2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Selective JAK1/2 inhibitor[2] |
| Filgotinib | 10–53 | 28–29 | 311–810 | 116–177 | JAK1/2 inhibitor[2] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1 inhibitor[2] |
Cellular Activity: Inhibition of Cytokine Signaling
To understand the functional consequences of JAK inhibition in a more physiologically relevant context, cellular assays are employed. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation (pSTAT) in peripheral blood mononuclear cells (PBMCs). The following table presents the cellular IC50 values for the four JAK inhibitors in response to various cytokine stimuli, which activate different combinations of JAKs.
| Cytokine Stimulus (JAKs Involved) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Filgotinib IC50 (nM) | Upadacitinib IC50 (nM) |
| IL-2 (JAK1/3) | 11 | 91 | 580 | 13 |
| IL-6 (JAK1/2/TYK2) | 49 | 44 | 120 | 20 |
| IFN-α (JAK1/TYK2) | 110 | 33 | 240 | 15 |
| GM-CSF (JAK2/2) | 190 | 50 | >10000 | 43 |
Note: Data is compiled from studies on human PBMCs and specific leukocyte subpopulations.[3][4][5] The exact values can vary depending on the specific cell type and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK-STAT signaling pathway.
Caption: Workflow for cellular pSTAT assay.
Experimental Protocols
Biochemical Kinase Assay
The determination of biochemical IC50 values for JAK inhibitors typically involves a purified enzyme assay. The following is a generalized protocol based on common methodologies.[6][7]
-
Reagents and Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., IRS1-tide).[8]
-
Kinase assay buffer (often containing DTT).[8]
-
The JAK inhibitor to be tested, serially diluted.
-
A detection reagent to measure kinase activity (e.g., Kinase-Glo® Max, which measures ATP consumption via a luciferase reaction).[9]
-
Microplate reader for luminescence detection.
-
-
Procedure:
-
A master mixture containing the kinase assay buffer, ATP, and peptide substrate is prepared.[8]
-
The master mixture is dispensed into the wells of a microplate.
-
The test inhibitor at various concentrations is added to the respective wells. Control wells receive a vehicle solution without the inhibitor.
-
The enzymatic reaction is initiated by adding the purified JAK enzyme to each well.[8]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[8]
-
The detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.
-
The luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the inhibitor concentration against the percentage of enzyme inhibition and fitting the data to a dose-response curve.
-
Cellular pSTAT Assay in PBMCs
This assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.[10][11]
-
Reagents and Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium.
-
The JAK inhibitor to be tested, serially diluted.
-
A specific cytokine to stimulate a particular JAK-STAT pathway (e.g., IL-2, IL-6, IFN-α, GM-CSF).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
PBMCs are isolated from whole blood using density gradient centrifugation.[11]
-
The cells are incubated with varying concentrations of the JAK inhibitor for a specified time (e.g., 1 hour).[10]
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.[10]
-
Following stimulation, the cells are fixed to preserve their cellular state and then permeabilized to allow antibodies to access intracellular proteins.[11]
-
The cells are stained with a fluorochrome-conjugated antibody that specifically binds to the phosphorylated form of the STAT protein of interest.[10]
-
The level of pSTAT in individual cells is quantified using a flow cytometer.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition of STAT phosphorylation and fitting the data to a dose-response curve.
-
Conclusion
The choice of a JAK inhibitor for research or therapeutic development depends on the desired selectivity profile and the specific signaling pathways to be targeted. As demonstrated by the compiled data, Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib exhibit distinct patterns of JAK inhibition. Tofacitinib shows potent inhibition of JAK1 and JAK3, Baricitinib is a selective JAK1/2 inhibitor, and Upadacitinib is highly selective for JAK1.[2] Filgotinib also demonstrates a preference for JAK1.[12] These differences in biochemical potency translate to varied cellular effects on cytokine signaling pathways. Understanding these nuances is crucial for predicting the biological and potential clinical consequences of using a particular JAK inhibitor. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel JAK inhibitors.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. d-nb.info [d-nb.info]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Jak-IN-20: A Comparative Analysis Against Newer Generation JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitor development has rapidly evolved, moving from first-generation pan-JAK inhibitors to a new wave of more selective molecules. This guide provides an objective comparison of the hypothetical first-generation inhibitor, Jak-IN-20, against a panel of newer, more selective JAK inhibitors. The performance of these compounds is benchmarked using key experimental data, with detailed methodologies provided to support data interpretation and future research. For the purpose of this comparison, the well-characterized first-generation inhibitor, tofacitinib, will serve as a proxy for this compound.
The Evolving Paradigm of JAK Inhibition
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[2] First-generation JAK inhibitors, such as tofacitinib and baricitinib, demonstrate broad inhibition across multiple JAK isoforms. While clinically effective, this pan-inhibitory profile can be associated with a range of side effects. Newer generation inhibitors have been engineered for greater selectivity towards specific JAK isoforms, aiming to optimize therapeutic efficacy while minimizing off-target effects.
Comparative Performance Data
The following tables summarize the biochemical and cellular potency of this compound (represented by tofacitinib) and a selection of newer JAK inhibitors with varying selectivity profiles.
Table 1: Biochemical IC50 Values of JAK Inhibitors
| Inhibitor | Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound (Tofacitinib) | Pan-JAK | 3.2 - 112 | 4.1 - 20 | 1.6 - 1 | 620 |
| Upadacitinib | JAK1-selective | 43 - 47 | 120 - 200 | 2300 | 4700 |
| Filgotinib | JAK1-selective | 10 | 28 | 810 | 116 |
| Ruxolitinib | JAK1/2-selective | 3.3 | 2.8 | 428 | 19 |
| Deucravacitinib | TYK2-selective (Allosteric) | >10,000 | >10,000 | >10,000 | 0.2 - 1.0 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in biochemical assays. Data is compiled from multiple sources and variations may exist due to different experimental conditions.
Table 2: Cellular IC50 Values of JAK Inhibitors (Phospho-STAT Inhibition)
| Inhibitor | Cell-Based Assay | JAK1-mediated (nM) | JAK2-mediated (nM) | JAK3-mediated (nM) | TYK2-mediated (nM) |
| This compound (Tofacitinib) | IL-2 induced pSTAT5 (human T-cell blasts) | - | - | 11 | - |
| IL-6 induced pSTAT3 (human PBMCs) | 77 | 77 | - | - | |
| Upadacitinib | IL-6 induced pSTAT3 | 14 | 593 | - | - |
| IL-7 induced pSTAT5 | - | - | 1860 | 2715 | |
| Deucravacitinib | IL-12 induced IFN-γ | - | - | - | 2 - 19 |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit the phosphorylation of STAT proteins downstream of specific cytokine stimulation in cellular assays. The specific cytokine and cell type used are critical for interpreting these values.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the biochemical potency of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate peptide by a JAK kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-conjugated tracer that binds the kinase (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known JAK substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated Alexa Fluor® 647
-
Test compound (serially diluted)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay plate.
-
Add the JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-Alexa Fluor® 647).
-
Incubate the plate at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value using a suitable non-linear regression model.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting a specific JAK-STAT signaling pathway.
Principle: Cells are pre-incubated with a test compound and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein. The level of phospho-STAT is then quantified on a single-cell basis using a flow cytometer.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
RPMI 1640 medium
-
Cytokine stimulant (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2, or IL-12 for TYK2/JAK2)
-
Test compound (serially diluted)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5 Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Aliquot whole blood or PBMCs into tubes.
-
Add serial dilutions of the test compound and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Add the cytokine stimulant and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Immediately fix the cells by adding fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Gate on the cell population of interest (e.g., lymphocytes or monocytes) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Plot the MFI against the compound concentration to determine the IC50 value.
Mandatory Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
